



Identifying and assigning impurity peaks in DMSO-d6 spectrum

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Compound of Interest		
Compound Name:	Dimethyl sulfoxide-d6	
Cat. No.:	B120158	Get Quote

Technical Support Center: DMSO-d6 NMR Spectrum Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and assigning impurity peaks in DMSO-d6 NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I see a peak around 2.50 ppm in my 1H NMR spectrum. What is it?

A1: A peak at approximately 2.50 ppm in a DMSO-d6 spectrum is the residual signal from the solvent itself.[1][2][3][4] Deuterated solvents are never 100% pure, so a small amount of non-deuterated or partially deuterated solvent will be present. In this case, the peak corresponds to DMSO-d5 (CD3SOCD2H).[4] This peak is a quintet due to coupling with deuterium.[4][5]

Q2: There is a broad singlet in my spectrum at about 3.33 ppm. What could it be?

A2: A peak around 3.33 ppm is typically due to residual water (H2O or HOD) in the DMSO-d6 solvent.[1][6][7][8] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][9] The chemical shift of water can vary slightly depending on the sample's concentration, temperature, and pH.

Troubleshooting & Optimization





Q3: How can I confirm that a peak is from water or another exchangeable proton (e.g., -OH, - NH)?

A3: You can perform a D2O exchange experiment.[1][10] Add a drop of deuterium oxide (D2O) to your NMR tube, shake it gently, and re-acquire the 1H NMR spectrum. If the peak in question is due to an exchangeable proton like water, an alcohol, or an amine, it will decrease in intensity or disappear entirely.[1][10] A new peak for HOD may appear at a different chemical shift.

Q4: I have small peaks that don't seem to belong to my compound. What are other common impurities I should look for?

A4: Besides water, other common impurities include:

- Acetone: Often from cleaning NMR tubes, appearing as a singlet around 2.09 ppm.
- Grease: From glassware joints, typically appearing as broad multiplets around 0.86 ppm and 1.26 ppm.[8]
- Silicone Grease: A singlet around 0.07 ppm.[8][11]
- Other common laboratory solvents: Depending on your experimental procedures, you might see residual solvents like ethanol, ethyl acetate, or dichloromethane. Refer to the table below for their characteristic chemical shifts in DMSO-d6.

Q5: My baseline is noisy and the peaks are broad. What could be the cause?

A5: Broad peaks and a noisy baseline can result from several factors:

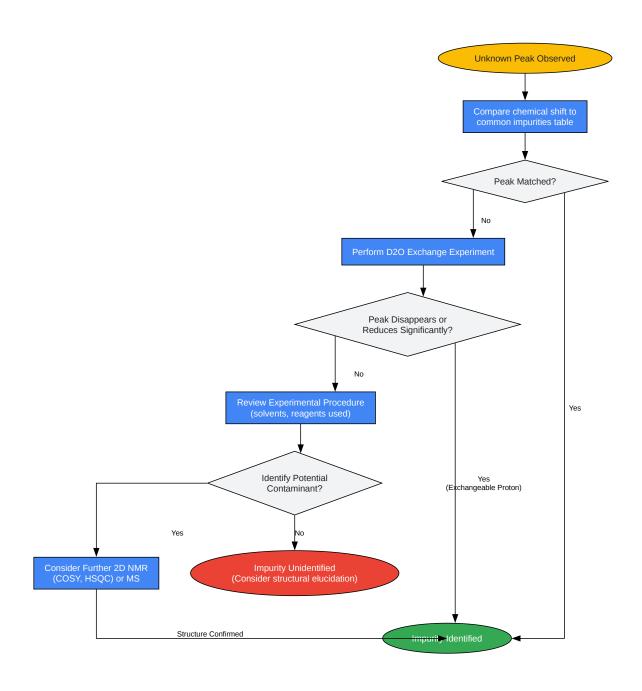
- Poor Shimming: The magnetic field homogeneity may need to be optimized.
- Sample Concentration: A sample that is too concentrated can lead to peak broadening.
- Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
- Insoluble Material: Undissolved solids in the NMR tube will lead to poor spectral quality.
 Ensure your sample is fully dissolved.



Troubleshooting Guide: Identifying an Unknown Peak

If you observe an unassigned peak in your DMSO-d6 spectrum, follow this workflow to identify its source:





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Workflow for identifying unknown peaks in a DMSO-d6 NMR spectrum.





Data Presentation: Common Impurities in DMSO-d6

The following table summarizes the 1H NMR chemical shifts of common impurities in DMSO-d6.



Impurity	Chemical Shift (ppm)	Multiplicity	Notes
Residual DMSO (DMSO-d5)	2.50	quintet	The residual peak of the NMR solvent itself. [1][2][3][4]
Water (H2O/HOD)	~3.33	broad singlet	Highly variable depending on conditions.[1][6][7][8]
Acetone	2.09	singlet	Common cleaning solvent.
Acetonitrile	2.06	singlet	
Benzene	7.37	singlet	_
Dichloromethane	5.76	singlet	•
Diethyl ether	1.12 (t), 3.42 (q)	triplet, quartet	•
N,N- Dimethylformamide (DMF)	2.75 (s), 2.92 (s), 8.03 (s)	singlet, singlet, singlet	_
Ethanol	1.06 (t), 3.44 (q), 4.34 (t)	triplet, quartet, triplet	-OH coupling may be visible.
Ethyl acetate	1.15 (t), 1.99 (s), 4.00 (q)	triplet, singlet, quartet	
Grease (hydrocarbon)	~0.86 (m), ~1.26 (br s)	multiplet, broad singlet	From glassware.[8]
Heptane/Hexane	~0.88 (t), ~1.27 (br s)	triplet, broad singlet	
Methanol	3.16 (q), 4.09 (t)	quartet, triplet	-OH coupling may be visible.
Pyridine	7.22 (m), 7.58 (m), 8.74 (m)	multiplet	
Silicone Grease	~0.07	singlet	[8][11]



Tetrahydrofuran (THF)	1.76 (m), 3.60 (m)	multiplet
Toluene	2.32 (s), 7.1-7.3 (m)	singlet, multiplet
Triethylamine	0.96 (t), 2.45 (q)	triplet, quartet

Note: Chemical shifts can vary slightly based on concentration, temperature, and the sample matrix. Multiplicity is abbreviated as s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Experimental Protocols D2O Exchange for Identification of Labile Protons

Objective: To confirm the presence of exchangeable protons (e.g., -OH, -NH, -COOH, and water) in a 1H NMR spectrum.

Materials:

- NMR sample in a capped NMR tube.
- Deuterium oxide (D2O).
- Micropipette or Pasteur pipette.

Procedure:

- Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of your sample dissolved in DMSO-d6.
- Add D2O: Carefully add 1-2 drops of D2O directly into the NMR tube containing your sample.
- Mix: Cap the NMR tube securely and gently invert it several times to ensure thorough mixing.
 The D2O does not need to be fully miscible with the solvent for the exchange to occur.[10]
- Equilibrate: Allow the sample to stand for a few minutes to allow for the proton-deuterium exchange to reach equilibrium.



- Re-acquire Spectrum: Place the NMR tube back in the spectrometer and acquire a second
 1H NMR spectrum using the same parameters as the initial scan.
- Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons will have either disappeared or significantly decreased in intensity in the second spectrum.[10] A new, potentially broad peak corresponding to HOD may appear.

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